molecular formula C10H21NO B13208376 1-(2-Aminoethyl)-3,4-dimethylcyclohexan-1-ol

1-(2-Aminoethyl)-3,4-dimethylcyclohexan-1-ol

Cat. No.: B13208376
M. Wt: 171.28 g/mol
InChI Key: BIWQNLAXACELJD-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-3,4-dimethylcyclohexan-1-ol is a functionalized cyclohexanol derivative intended for research and development purposes only. This compound is not for human or veterinary diagnostic or therapeutic use. The molecular structure combines a cyclohexanol ring with both methyl and a 2-aminoethyl substituent, suggesting potential as a versatile building block in organic synthesis and medicinal chemistry research. It may be of particular interest for constructing more complex molecules or in the study of biologically active compounds. Researchers can explore its potential applications, which might include serving as an intermediate for pharmaceuticals, agrochemicals, or as a ligand in catalytic systems. The specific mechanism of action, physical properties, and spectral data should be verified by the researching entity prior to use. Handle with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

1-(2-aminoethyl)-3,4-dimethylcyclohexan-1-ol

InChI

InChI=1S/C10H21NO/c1-8-3-4-10(12,5-6-11)7-9(8)2/h8-9,12H,3-7,11H2,1-2H3

InChI Key

BIWQNLAXACELJD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1C)(CCN)O

Origin of Product

United States

Preparation Methods

Alkylation of Cyclohexanol Derivatives

One of the principal synthetic routes involves alkylation of cyclohexanol derivatives. This method starts from a suitably substituted cyclohexanol, such as 3,4-dimethylcyclohexanol, which is then functionalized at the 1-position with a 2-aminoethyl group.

  • Stepwise Outline:
    • Begin with 3,4-dimethylcyclohexan-1-ol as the substrate.
    • Perform nucleophilic substitution or alkylation using a 2-haloethylamine derivative (e.g., 2-chloroethylamine or 2-bromoethylamine) under basic conditions to introduce the aminoethyl group at position 1.
    • Reaction conditions typically involve polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and bases like sodium hydride or potassium carbonate.
    • The reaction is conducted under inert atmosphere to prevent oxidation or side reactions.
    • Purification is achieved by recrystallization or chromatographic methods.

This approach leverages the nucleophilicity of the amino group and the electrophilicity of the haloalkyl intermediate to form the desired carbon-nitrogen bond at the cyclohexanol ring.

Reductive Amination of Cyclohexanone Precursors

Another common synthetic strategy involves reductive amination of 3,4-dimethylcyclohexanone derivatives.

  • Process Description:
    • Start with 3,4-dimethylcyclohexanone as the ketone precursor.
    • React with ethylenediamine or a protected aminoethyl source under reductive amination conditions.
    • Use reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) to reduce the imine intermediate formed between the ketone and the amine.
    • The reaction typically proceeds in solvents like methanol or ethanol at room temperature or slightly elevated temperatures.
    • The hydroxyl group at position 1 is formed during the reduction step, converting the ketone to the corresponding alcohol.

This method allows for direct installation of the aminoethyl group with simultaneous reduction of the ketone to the alcohol, providing good stereochemical control over the product.

Multi-step Synthesis via Cyclohexane Derivatives and Functional Group Transformations

More complex synthetic routes reported in medicinal chemistry literature involve:

  • Starting from substituted cyclohexane-1,3-dione derivatives.
  • Conversion to enones via acid-catalyzed dehydration.
  • Reduction to hydroxy-substituted cyclohexanones.
  • Subsequent nucleophilic substitution or addition reactions to install the aminoethyl group.
  • Final purification by chromatographic techniques.

For example, the synthesis of related cyclohexanol derivatives with aminoethyl substituents has been accomplished using lithium aluminum hydride reductions and lithium diisopropylamide (LDA)-mediated alkylations, followed by functional group interconversions.

Experimental Conditions and Yields

Method Key Reagents/Conditions Yield (%) Notes
Alkylation of cyclohexanol 3,4-dimethylcyclohexanol, 2-bromoethylamine, base (K2CO3), THF, inert atmosphere, RT ~60-80 Requires inert atmosphere to avoid oxidation; purification by recrystallization or chromatography
Reductive amination 3,4-dimethylcyclohexanone, ethylenediamine, NaBH3CN, MeOH, RT ~70-85 Mild conditions; simultaneous ketone reduction and amine installation
Multi-step via cyclohexane-1,3-dione 5,5-dimethylcyclohexane-1,3-dione, PTSA, LiAlH4, LDA, substituted alkyl halides Variable Multi-step; requires careful control of stereochemistry and purification

Analytical Characterization

To confirm the structure and purity of 1-(2-aminoethyl)-3,4-dimethylcyclohexan-1-ol, the following analytical techniques are recommended:

These techniques ensure the compound meets the desired chemical identity and purity for further research applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)-3,4-dimethylcyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the aminoethyl group or the cyclohexane ring.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Modified aminoethyl derivatives.

    Substitution Products: Various substituted cyclohexane derivatives.

Scientific Research Applications

1-(2-Aminoethyl)-3,4-dimethylcyclohexan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-3,4-dimethylcyclohexan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecule. Pathways involved may include signal transduction or metabolic processes.

Comparison with Similar Compounds

1-(Aminomethyl)-3-ethylcyclohexan-1-ol (CAS: 1340115-97-0)

  • Structure: Differs in substituent position (3-ethyl vs. 3,4-dimethyl) and amino group (aminomethyl vs. aminoethyl).
  • Properties : Molecular weight = 157.26 g/mol; predicted pKa = 15.00 ± 0.40, suggesting moderate basicity .

1-(2-Aminoethyl)-4-(propan-2-yl)cyclohexan-1-ol (CAS: 1502851-25-3)

  • Structure : Features an isopropyl group at position 4 instead of 3,4-dimethyl groups.
  • Properties : Higher molecular weight (185.31 g/mol) and altered lipophilicity due to branching .

1-(1-Aminopropan-2-yl)-3-methylcyclohexan-1-ol (CAS: 1559320-16-9)

  • Structure: Contains a branched aminopropyl chain and a single methyl group.
  • Properties : Density = 0.964 g/cm³; boiling point = 259.1°C, indicating volatility differences compared to the target compound .

H3 Receptor Antagonists ()

  • Key Finding: Aminoethyl chain length and substituent position significantly impact potency. For example, elongation of alkyl chains in thiazolyl-piperazine derivatives increased H3 antagonistic activity (pA2 up to 8.27) .

Antimicrobial Activity ()

  • Key Finding : Morpholine- and piperazine-based Schiff base metal complexes exhibit antimicrobial activity against MRSA and Gram-negative pathogens. The morpholine ring enhances activity via QSAR .
  • Comparison: The cyclohexanol core in 1-(2-Aminoethyl)-3,4-dimethylcyclohexan-1-ol lacks a morpholine ring, suggesting lower intrinsic antimicrobial activity unless compensatory functional groups (e.g., aminoethyl) improve membrane penetration.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) pKa
This compound C₁₀H₂₁NO 171.28* - -
1-(Aminomethyl)-3-ethylcyclohexan-1-ol C₉H₁₉NO 157.26 - 15.00 ± 0.40
1-(1-Aminopropan-2-yl)-3-methylcyclohexan-1-ol C₁₀H₂₁NO 171.28 259.1 -
4-Aminocyclohexan-1-ol (trans) C₆H₁₃NO 115.18 - -

*Estimated based on structural similarity to .

Stereochemical Considerations

  • : Isomers of amino-1-methylcyclohexan-1-ol exhibit distinct conformational behaviors. For example, cis-3-amino-1-trifluoromethylcyclohexan-1-ol derivatives show unique NMR profiles due to chair-to-chair interconversion .

Biological Activity

1-(2-Aminoethyl)-3,4-dimethylcyclohexan-1-ol, a compound with significant biological activity, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Chemical Formula : C₈H₁₈N₂O
  • Molecular Weight : 158.24 g/mol
  • IUPAC Name : this compound

Antimicrobial Properties

Research indicates that this compound exhibits antibacterial activity. A patent study highlighted its effectiveness against various bacterial strains, suggesting it could serve as a lead compound for developing new antibiotics . The compound's mechanism appears to involve disrupting bacterial cell wall synthesis.

Neuropharmacological Effects

In neuropharmacology, this compound has shown promise as a CNS penetrant agent. Studies have indicated its potential role as a modulator of neurotransmitter systems, particularly in relation to the TRPA1 receptor, which is implicated in pain and inflammatory responses .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : It acts as an agonist at specific receptors involved in pain perception and inflammatory pathways.
  • Enzyme Inhibition : The compound may inhibit enzymes responsible for the degradation of neurotransmitters, thereby enhancing their levels in the synaptic cleft.

Study on Antimicrobial Activity

A study published in Medicinal Chemistry evaluated the antibacterial effects of several derivatives of cyclohexanol compounds, including this compound. Results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .

Neuropharmacological Assessment

In a preclinical trial assessing pain relief properties, this compound was administered to rodent models. The results indicated a marked decrease in nociceptive responses compared to control groups. This suggests its potential utility in treating chronic pain conditions .

Research Findings Summary Table

PropertyFinding
Antibacterial ActivityEffective against S. aureus, E. coli
CNS PenetrationModulates TRPA1 receptor
Pain ReliefSignificant reduction in nociceptive response
Enzyme InteractionPotential inhibitor of neurotransmitter degrading enzymes

Q & A

Q. What are the established synthetic routes for 1-(2-Aminoethyl)-3,4-dimethylcyclohexan-1-ol, and how can purity be optimized?

The compound is typically synthesized via multi-step routes, including alkylation of cyclohexanol derivatives followed by amine functionalization. For example, analogous amino-cyclohexanol isomers are prepared from commercial starting materials using nucleophilic substitution, catalytic hydrogenation, or reductive amination . Key steps involve:

  • Alkylation : Reacting 3,4-dimethylcyclohexan-1-ol with a protected 2-aminoethyl group (e.g., using tosyl chloride or Mitsunobu conditions).
  • Deprotection : Removing protective groups (e.g., Boc or benzyl) under acidic or hydrogenolytic conditions.
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity, validated via NMR and mass spectrometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Core techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the cyclohexanol backbone and aminoethyl substituent (e.g., δ 1.2–2.5 ppm for methyl groups, δ 3.5–4.0 ppm for hydroxyl protons).
  • IR Spectroscopy : O–H stretching (~3200–3600 cm1^{-1}) and N–H bending (~1600 cm1^{-1}) for functional group verification.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for C10_{10}H21_{21}NO: 171.1623 g/mol).
    Cross-referencing with PubChem or ECHA databases ensures consistency in spectral assignments .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific safety data for this compound are limited, general guidelines for amino alcohols and cyclohexanol derivatives apply:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : In airtight containers under inert gas (N2_2 or Ar) at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How can stereochemical assignments and conformational analysis be performed for this compound?

  • X-ray Crystallography : Single-crystal analysis resolves absolute configuration, particularly for distinguishing axial/equatorial substituents on the cyclohexane ring .
  • Dynamic NMR : Variable-temperature 1^1H NMR detects ring-flipping dynamics (e.g., coalescence temperatures for methyl groups).
  • Computational Modeling : Density functional theory (DFT) simulations (e.g., Gaussian 16) predict stable conformers and compare with experimental data .

Q. What strategies resolve contradictions in physicochemical data (e.g., solubility discrepancies)?

  • Hyphenated Techniques : LC-MS or GC-MS coupled with evaporative light scattering detection (ELSD) identifies impurities affecting solubility measurements.
  • Solvent Screening : Systematic testing in polar (e.g., DMSO, water) and non-polar (e.g., hexane) solvents under controlled pH and temperature.
  • Reference Standards : Compare with certified materials from ECHA or PubChem to validate experimental conditions .

Q. How does the aminoethyl group influence the compound’s biological interactions (e.g., receptor binding)?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., GPCRs or enzymes). The aminoethyl group may form hydrogen bonds with active sites.
  • In Vitro Assays : Competitive binding studies (e.g., radioligand displacement) quantify affinity (Ki_i) and selectivity .

Q. What computational methods predict the compound’s stability under varying pH and temperature?

  • Molecular Dynamics (MD) Simulations : Simulate protonation states (e.g., amino group pKa ~9–10) and degradation pathways using Amber or GROMACS.
  • Forced Degradation Studies : Expose the compound to acidic/basic conditions (pH 1–13) and analyze degradation products via LC-MS .

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